molecular formula C14H21NO B1452613 Cyclopropyl-(4-isobutoxybenzyl)-amine CAS No. 1095127-65-3

Cyclopropyl-(4-isobutoxybenzyl)-amine

Cat. No. B1452613
M. Wt: 219.32 g/mol
InChI Key: GTWMBVQQSXDPKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl-(4-isobutoxybenzyl)-amine is a chemical compound with the following properties:



  • Linear Formula : C20H23ClO4

  • Molecular Weight : 362.857 g/mol

  • CAS Number : 892147-24-9



Synthesis Analysis

Unfortunately, detailed synthetic pathways for this compound are scarce in the literature. However, it likely involves the introduction of a cyclopropyl group onto a benzylamine scaffold, followed by the addition of an isobutoxy group.



Molecular Structure Analysis

The molecular structure of Cyclopropyl-(4-isobutoxybenzyl)-amine consists of a cyclopropyl ring, a benzyl group, and an isobutoxy moiety. The chlorine atom is also attached to the benzyl ring. The compound’s three-dimensional arrangement plays a crucial role in its properties and interactions.



Chemical Reactions Analysis

Research on specific chemical reactions involving this compound is limited. However, it may participate in nucleophilic substitution reactions, oxidation processes, or undergo amine-related transformations.



Physical And Chemical Properties Analysis


  • Solubility : Solubility in various solvents (e.g., water, organic solvents) needs further investigation.

  • Melting Point : Experimental data on the melting point would be valuable.

  • Stability : Assess stability under different conditions (e.g., temperature, pH).

  • Spectroscopic Data : Obtain IR, NMR, and mass spectrometry data for characterization.


Safety And Hazards


  • Toxicity : Evaluate the compound’s toxicity profile, especially considering the chlorine atom.

  • Handling Precautions : Follow standard laboratory safety protocols.

  • Environmental Impact : Assess potential environmental hazards.


Future Directions


  • Synthetic Optimization : Develop efficient synthetic routes.

  • Biological Studies : Investigate biological activity, target interactions, and potential therapeutic applications.

  • Structure-Activity Relationship (SAR) : Explore modifications to enhance desired properties.

  • Pharmacokinetics : Study absorption, distribution, metabolism, and excretion.


Please note that the information provided is based on available data, and further research is necessary to uncover additional insights. For more detailed analysis, consult relevant scientific literature123.


properties

IUPAC Name

N-[[4-(2-methylpropoxy)phenyl]methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-11(2)10-16-14-7-3-12(4-8-14)9-15-13-5-6-13/h3-4,7-8,11,13,15H,5-6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWMBVQQSXDPKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl-(4-isobutoxybenzyl)-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropyl-(4-isobutoxybenzyl)-amine
Reactant of Route 2
Reactant of Route 2
Cyclopropyl-(4-isobutoxybenzyl)-amine
Reactant of Route 3
Reactant of Route 3
Cyclopropyl-(4-isobutoxybenzyl)-amine
Reactant of Route 4
Reactant of Route 4
Cyclopropyl-(4-isobutoxybenzyl)-amine
Reactant of Route 5
Reactant of Route 5
Cyclopropyl-(4-isobutoxybenzyl)-amine
Reactant of Route 6
Reactant of Route 6
Cyclopropyl-(4-isobutoxybenzyl)-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.